
1-(Chloro(phenyl)methyl)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloro(phenyl)methyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a chloromethyl group and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloro(phenyl)methyl)-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-iodotoluene. The reaction typically proceeds via a free radical mechanism, where chlorine is introduced to the benzene ring in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloro(phenyl)methyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 1-(Chloro(phenyl)methyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(Chloro(phenyl)methyl)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly in the design of molecules with potential anticancer and antimicrobial properties.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1-(Chloro(phenyl)methyl)-4-iodobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorine or iodine atom being replaced by a nucleophile. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(Bromo(phenyl)methyl)-4-iodobenzene: Similar structure but with a bromine atom instead of chlorine.
1-(Chloro(phenyl)methyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-(Chloro(phenyl)methyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-(Chloro(phenyl)methyl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C13H10ClI |
|---|---|
Molekulargewicht |
328.57 g/mol |
IUPAC-Name |
1-[chloro(phenyl)methyl]-4-iodobenzene |
InChI |
InChI=1S/C13H10ClI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
InChI-Schlüssel |
FDZZMRRKVZIRRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


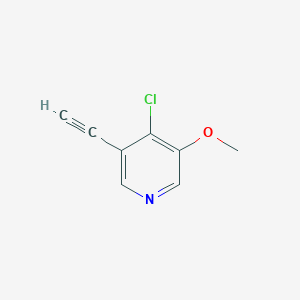
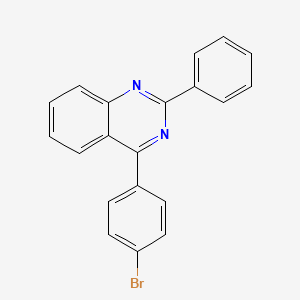
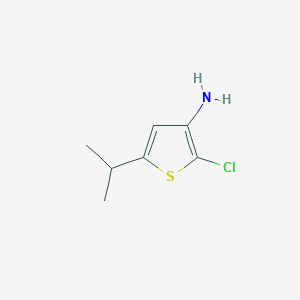
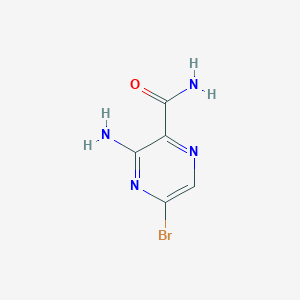


![3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)
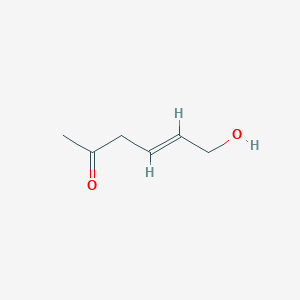
![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)
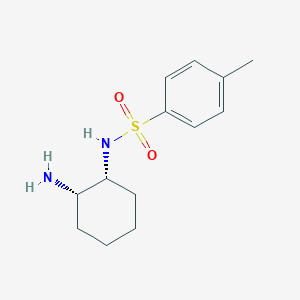

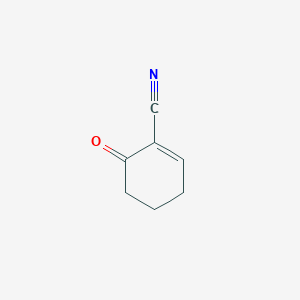
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
